molecular formula C21H18O B13807114 BENZ(a)ANTHRACENE, 7-(ETHOXYMETHYL)- CAS No. 63019-29-4

BENZ(a)ANTHRACENE, 7-(ETHOXYMETHYL)-

Cat. No.: B13807114
CAS No.: 63019-29-4
M. Wt: 286.4 g/mol
InChI Key: ASMAJOAIHOKWTI-UHFFFAOYSA-N
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Description

7-(Ethoxymethyl)benz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) with a structure consisting of four fused benzene ringsIt is a derivative of benz[a]anthracene, which is produced from the incomplete combustion of carbon-containing fuels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Ethoxymethyl)benz[a]anthracene typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene reacts with ethoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of 7-(Ethoxymethyl)benz[a]anthracene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-(Ethoxymethyl)benz[a]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benz[a]anthracene derivatives, quinones, and dihydro compounds .

Scientific Research Applications

7-(Ethoxymethyl)benz[a]anthracene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of PAH behavior.

    Biology: Research on its interactions with biological systems helps in understanding the effects of PAHs on living organisms.

    Medicine: Studies focus on its potential carcinogenic properties and its role in cancer research.

    Industry: It is used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 7-(Ethoxymethyl)benz[a]anthracene involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins, disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Benz[a]anthracene: The parent compound, known for its carcinogenic properties.

    7,12-Dimethylbenz[a]anthracene: A well-studied carcinogen used in cancer research.

    7-Methylbenz[a]anthracene: Another derivative with similar properties.

Uniqueness

7-(Ethoxymethyl)benz[a]anthracene is unique due to the presence of the ethoxymethyl group, which influences its chemical reactivity and biological interactions. This modification can alter its solubility, stability, and ability to interact with biological molecules, making it a valuable compound for specific research applications .

Properties

CAS No.

63019-29-4

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

7-(ethoxymethyl)benzo[a]anthracene

InChI

InChI=1S/C21H18O/c1-2-22-14-21-18-10-6-4-8-16(18)13-20-17-9-5-3-7-15(17)11-12-19(20)21/h3-13H,2,14H2,1H3

InChI Key

ASMAJOAIHOKWTI-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41

Origin of Product

United States

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